2-Bromo-4-(pentafluoroethyl)pyridine
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Overview
Description
2-Bromo-4-(pentafluoroethyl)pyridine is a chemical compound with the molecular formula C7H3BrF5N. It is a pyridine derivative where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and a pentafluoroethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pentafluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 4-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling, where 4-(pentafluoroethyl)pyridine is coupled with a brominated reagent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in specialized reactors that ensure precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Bromo-4-(pentafluoroethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and pentafluoroethyl groups enhance its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Bromo-6-(pentafluoroethyl)pyridine: Similar but with the pentafluoroethyl group at the 6-position instead of the 4-position.
Uniqueness
2-Bromo-4-(pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1816286-31-3 |
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Molecular Formula |
C7H3BrF5N |
Molecular Weight |
276.00 g/mol |
IUPAC Name |
2-bromo-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-5-3-4(1-2-14-5)6(9,10)7(11,12)13/h1-3H |
InChI Key |
APFWBJBOLMSOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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